
2-Pyridinecarboxaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridinecarboxaldehyde can be synthesized through various methods, including chemical oxidation, reduction, and catalytic oxidation. One of the primary methods involves the catalytic oxidation of pyridine or its derivatives using specific catalysts such as indium chloride or palladium complexes under mild conditions . Another method involves the temperature rise reflux reaction of 2-methylpyridine in the presence of halohydrocarbon as a solvent, benzoyl amide as a catalyst, and trichloro isocyanate as a chlorinating agent to obtain 2-chloromethyl pyridine. This is followed by hydrolysis under alkaline conditions and subsequent oxidation to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic oxidation due to its efficiency and high yield. The process typically uses catalysts like indium chloride or palladium complexes to facilitate the oxidation of pyridine derivatives .
Chemical Reactions Analysis
Schiff Base Formation
2-PCA readily reacts with primary amines to form stable Schiff bases, which serve as ligands in coordination chemistry:
-
Applications :
-
Structural Confirmation :
analysis showed imine proton signals at 8.08 ppm and pyridine ring protons at 7.0–8.5 ppm .
Cyclic Acetal Formation
2-PCA reacts with γ-hydroxy-α,β-acetylenic esters under mild conditions to form cis/trans cyclic acetals , facilitated by the pyridine ring’s basicity :
Solvent | Conversion (%) | Reaction Time |
---|---|---|
CDCl | 33 | 25 h |
CD | 38 | 25 h |
CDOD | 44 | 25 h |
-
Mechanism :
-
Specificity : 3- or 4-pyridinecarboxaldehyde isomers do not react, highlighting the ortho effect .
Coordination Chemistry
2-PCA-derived ligands form robust complexes with transition metals:
Copper Complexes
-
PPAH-Cu (this compound 2-pyridinecarboxylic acid hydrazone-copper):
Silver Complexes
-
PCA-CS-Ag :
Aldol Reactions
2-PCA participates in enzymatic aldol additions:
Hydrolysis and Stability
-
Hydrolysis : Reacts with water under acidic/basic conditions to yield pyridine-2-methanol .
-
Oxidation : Susceptible to oxidation; storage requires protection from air and light .
Protein Modification
2-PCA enables site-specific N-terminal modification of proteins:
Scientific Research Applications
Drug Synthesis
2-Pyridinecarboxaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for the organophosphate antidote Pralidoxime, which is used to treat organophosphorus pesticide poisoning by restoring cholinesterase activity. Additionally, it is involved in the synthesis of bisacodyl, a stimulant laxative used to alleviate constipation .
Antibacterial Activity
Recent studies have demonstrated that this compound and its derivatives exhibit significant antibacterial properties. For instance, a complex formed from bis(this compound) and para-phenylenediamine has shown effective bacteriostatic activity against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in antimicrobial drug development.
Organic Synthesis
This compound is widely utilized as an intermediate in organic synthesis. Its ability to undergo condensation reactions with amines facilitates the formation of bioactive Schiff base compounds, which are valuable in various domains including medicine, agriculture (pesticides), and dye manufacturing . The compound can also be used to synthesize other heterocyclic compounds and organometallic complexes.
Proteomics and Biochemical Research
In biochemical research, this compound has been integrated into innovative methodologies for proteomic profiling. A notable application is the development of a chemoproteomics toolbox that utilizes this compound reagents for efficient enrichment of protein N termini. This approach enhances the study of protease function and specificity by allowing for selective biotinylation and recovery of N-terminal peptides .
Antibacterial Materials
Recent advancements have led to the modification of chitosan with this compound to create chitosan-silver complexes (PCA-CS-Ag). These complexes exhibit potent antibacterial properties, making them suitable for use in food preservation and as antimicrobial agents in various applications. Under optimized conditions, these complexes demonstrated significant antibacterial activity against common pathogens .
Food Safety Applications
The PCA-CS-Ag complex's effectiveness against foodborne bacteria highlights its potential role in enhancing food safety. The complex not only inhibits bacterial growth but also provides a novel approach to developing antibiotic-free antibacterial materials .
Case Studies
Mechanism of Action
The mechanism of action of 2-pyridinecarboxaldehyde involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can exhibit different properties and activities depending on the metal ion and the coordination environment . For example, in antibacterial applications, the compound can coordinate with silver ions to form complexes that exhibit strong antibacterial activity .
Comparison with Similar Compounds
- Pyridine-3-carboxaldehyde (3-formylpyridine)
- Pyridine-4-carboxaldehyde (4-formylpyridine)
- 2-Quinolinecarboxaldehyde
- 2-Thiophenecarboxaldehyde
Uniqueness: 2-Pyridinecarboxaldehyde is unique due to its specific position of the aldehyde group, which influences its reactivity and the types of complexes it can form. This positional difference can lead to variations in chemical behavior and applications .
Biological Activity
2-Pyridinecarboxaldehyde, also known as pyridine-2-carbaldehyde, is an organic compound with the molecular formula CHNO. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. The following sections detail its biological properties, focusing on its antitumor and antibacterial activities, as well as its utility in protein modification.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound and its derivatives. One notable investigation involved the synthesis of a hydrazone derivative of this compound, which was evaluated for its ability to inhibit tumor cell proliferation.
Case Study: Hydrazone Derivative
- Compound : 2-Pyridinecarboxylic acid hydrazone (PPAH)
- Cell Lines Tested : HepG2 (liver cancer) and HCT-116 (colon cancer)
- Results :
- PPAH exhibited moderate inhibition of proliferation:
- HCT-116 : 50% growth inhibition at ≥60 µM
- HepG2 : ~30% growth inhibition at ≥100 µM
- A copper complex formed with PPAH showed significantly enhanced activity:
- IC50 for HepG2 : 2.75 ± 0.30 µM
- IC50 for HCT-116 : 1.90 ± 0.20 µM
- PPAH exhibited moderate inhibition of proliferation:
- Mechanism : The copper complex acted as a topoisomerase inhibitor, disrupting DNA replication and leading to cell death .
Antibacterial Activity
The antibacterial properties of this compound have also been extensively studied. Its derivatives have demonstrated effectiveness against various pathogenic bacteria.
Case Study: Chitosan-Silver Complexes
A recent study focused on the modification of chitosan with this compound to enhance its antibacterial properties through coordination with silver ions.
- Preparation :
- Chitosan was grafted with this compound.
- Silver ions were coordinated to form PCA-CS-Ag complexes.
- Results :
- The complex showed significant antibacterial activity against:
- Escherichia coli : Zone of inhibition (ZOI) = 14.2 ± 0.3 mm
- Staphylococcus aureus : ZOI = 16.2 ± 0.4 mm
- Antibacterial rates were reported at:
- E. coli: 83.1%
- S. aureus: 89.3%
- The complex showed significant antibacterial activity against:
- Mechanism : The silver ions in the complex generated reactive oxygen species, disrupting bacterial cell membranes and leading to cell death .
Protein Modification Applications
This compound is also employed in site-specific protein modification, which is crucial for various biochemical applications.
Research Findings
A dissertation explored the use of this compound for modifying proteins at specific sites, enhancing our understanding of protein structure and function.
- Applications :
- Development of biotherapeutics
- Creation of targeted imaging agents
- Advantages :
Summary Table of Biological Activities
Activity Type | Compound/Derivative | Target Organisms/Cells | IC50/ZOI Values | Mechanism |
---|---|---|---|---|
Antitumor | PPAH + Copper Complex | HepG2, HCT-116 | HepG2: 2.75 µM; HCT-116: 1.90 µM | Topoisomerase inhibition |
Antibacterial | PCA-CS-Ag Complex | E. coli, S. aureus | E. coli ZOI: 14.2 mm; S. aureus ZOI: 16.2 mm | Disruption of cell membrane via ROS generation |
Protein Modification | Site-specific modifications | Various proteins | N/A | Targeted chemical modification |
Q & A
Q. Basic: What are the standard synthetic routes for 2-Pyridinecarboxaldehyde, and how is purity validated?
Methodological Answer:
this compound is commonly synthesized via oxidation of 2-methylpyridine. A recent optimized method involves controlled oxidation conditions (e.g., using MnO₂ or CrO₃ catalysts) to minimize overoxidation to 2-pyridinecarboxylic acid . Post-synthesis, purification via silica gel column chromatography (ethyl acetate/hexane eluent) yields ~29% isolated product. Purity is confirmed by:
- ¹H NMR (CDCl₃, 400 MHz): δ 10.09 (s, 1H, aldehyde), 8.82 (s, 1H, pyridyl-H), 7.94 (dd, J=18.3, 7.1 Hz, 2H), 7.71–7.48 (m, 1H) .
- ¹³C NMR (CDCl₃, 100 MHz): δ 192.9 (C=O), 152.4 (pyridyl-C) .
- Mass spectrometry (ESI-MS) for molecular ion confirmation.
Q. Basic: What safety protocols are critical for handling this compound in lab settings?
Methodological Answer:
- Storage : Store in sealed containers at 2–8°C, away from light, strong oxidizers, acids, and bases .
- PPE : Use nitrile gloves, EN166-certified goggles, and vapor-resistant lab coats. For prolonged exposure, OSHA-approved respirators (e.g., NIOSH N95) are recommended .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .
- Contradictory Toxicity Data : While some reports classify it as non-carcinogenic , other sources note potential mutagenic components at ≥0.1% concentrations . Researchers should consult both GHS and IARC guidelines for risk mitigation.
Q. Advanced: How can overoxidation during 2-methylpyridine oxidation be systematically minimized?
Methodological Answer:
Overoxidation to 2-pyridinecarboxylic acid is a key challenge. A validated approach uses:
-
Catalyst Optimization : MnO₂ in acetic acid at 60°C, limiting reaction time to 4–6 hours .
-
Real-Time Monitoring : TLC (silica gel, UV detection) to track aldehyde formation and acid byproduct.
-
Yield Data :
Catalyst Reaction Time (h) Aldehyde Yield (%) Acid Byproduct (%) MnO₂ 6 75 <5 CrO₃ 8 68 12
Q. Advanced: How are discrepancies between experimental and literature NMR data resolved?
Methodological Answer:
Discrepancies often arise from solvent effects or impurities. To resolve:
Repeat Synthesis : Ensure reaction conditions (e.g., temperature, stoichiometry) match literature protocols .
Multi-Technique Validation : Cross-check with ¹³C NMR, IR (C=O stretch ~1700 cm⁻¹), and HRMS.
Crystallography : Use SHELXL for single-crystal X-ray refinement to confirm molecular geometry .
Q. Advanced: What role does this compound play in synthesizing Schiff base ligands?
Methodological Answer:
It reacts with amines (e.g., 2,6-diaminopyridine) to form Schiff bases for metal coordination complexes:
- Procedure : Reflux equimolar aldehyde and amine in ethanol for 15 hours, followed by recrystallization (78–88% yield) .
- Applications : Ligands for antimicrobial Cr(III) complexes, characterized by UV-Vis (λ ~450 nm for charge-transfer bands) and cyclic voltammetry .
Q. Advanced: How is this compound functionalized for chemoproteomic probes?
Methodological Answer:
It serves as a warhead in activity-based probes (ABPs) for protease profiling:
- Derivatization : React with alkynes (e.g., 5-ethynylpicolinaldehyde) via click chemistry for biotin tagging .
- Workflow :
- Incubate probe with proteomes.
- Enrich biotinylated peptides via streptavidin pulldown.
- Analyze by LC-MS/MS for protease activity mapping .
Q. Basic: Which analytical techniques complement NMR for characterizing derivatives?
Methodological Answer:
- X-Ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL-refined structures .
- HPLC-PDA : Quantify aldehyde purity (C18 column, 254 nm detection).
- FT-IR : Confirm Schiff base formation (C=N stretch ~1600–1650 cm⁻¹) .
Q. Advanced: How does this compound enhance palladium-catalyzed C–H functionalization?
Methodological Answer:
The aldehyde directs C–H activation in aryl amines via imine intermediates:
Properties
IUPAC Name |
pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c8-5-6-3-1-2-4-7-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDSSGBPEUDDEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061522 | |
Record name | 2-Pyridinecarboxaldehyde | |
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Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS] | |
Record name | Pyridine-2-carbaldehyde | |
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Vapor Pressure |
0.56 [mmHg] | |
Record name | Pyridine-2-carbaldehyde | |
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CAS No. |
1121-60-4, 26445-06-7 | |
Record name | 2-Pyridinecarboxaldehyde | |
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Record name | Pyridine-2-carbaldehyde | |
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Record name | Pyridinecarboxaldehyde | |
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Record name | Picolinaldehyde | |
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Record name | 2-Pyridinecarboxaldehyde | |
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Record name | Pyridine-2-carbaldehyde | |
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Record name | PYRIDINE-2-CARBALDEHYDE | |
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Retrosynthesis Analysis
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